2,6-Dibromothiazolo[5,4-b]pyridine

Sequential cross-coupling Regioselective functionalization Diversity-oriented synthesis

2,6-Dibromothiazolo[5,4-b]pyridine (CAS 1379340-41-6) is a dibrominated fused heterocycle of the thiazolo[5,4-b]pyridine class, with molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol. The core thiazolo[5,4-b]pyridine scaffold is a validated 'privileged structure' in medicinal chemistry, serving as the foundation for potent inhibitors of multiple clinically relevant kinases, including c-KIT, PI3Kα, Bcr-Abl, BRAF, and VEGFR2.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
CAS No. 1379340-41-6
Cat. No. B1471315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromothiazolo[5,4-b]pyridine
CAS1379340-41-6
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
InChIKeyLRZDUISOGMQUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromothiazolo[5,4-b]pyridine (CAS 1379340-41-6): A Dual-Halogen Heterocyclic Building Block with Proven Multi-Kinase Scaffold Potential


2,6-Dibromothiazolo[5,4-b]pyridine (CAS 1379340-41-6) is a dibrominated fused heterocycle of the thiazolo[5,4-b]pyridine class, with molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol . The core thiazolo[5,4-b]pyridine scaffold is a validated 'privileged structure' in medicinal chemistry, serving as the foundation for potent inhibitors of multiple clinically relevant kinases, including c-KIT, PI3Kα, Bcr-Abl, BRAF, and VEGFR2 [1]. This compound distinguishes itself from its mono-brominated analogs by possessing two reactive halogen handles at the C-2 and C-6 positions, enabling sequential and regioselective cross-coupling strategies that are precluded when using single-handle congeners such as 2-bromothiazolo[5,4-b]pyridine (CAS 412923-40-1) or 6-bromothiazolo[5,4-b]pyridine (CAS 886372-88-9).

Why 2,6-Dibromothiazolo[5,4-b]pyridine Cannot Be Replaced by Mono-Bromo or Non-Halogenated Thiazolopyridine Analogs


The 2,6-dibromo substitution pattern is not a trivial variation on the thiazolo[5,4-b]pyridine core; it fundamentally governs the downstream synthetic strategy achievable from this building block. Mono-brominated analogs (e.g., 2-bromo- or 6-bromo-thiazolo[5,4-b]pyridine) permit only a single functionalization event before the reactive handle is consumed, whereas 2,6-Dibromothiazolo[5,4-b]pyridine enables two sequential, orthogonal diversification steps [1]. in dibromothiazole systems, oxidative addition occurs preferentially at the C–Br bond adjacent to the sulfur atom (C-2 in this scaffold), allowing the first coupling to be regioselectively directed, with the second bromine retained for subsequent elaboration [2]. Furthermore, the thiazolo[5,4-b]pyridine scaffold itself cannot be generically substituted with other fused bicyclic heterocycles without loss of the binding interactions characterized crystallographically for multiple kinase targets [3]. The quantitative evidence below demonstrates that the scaffold, the halogenation pattern, and the resulting regioselective reactivity are inseparable determinants of scientific utility.

Quantitative Differentiation Evidence for 2,6-Dibromothiazolo[5,4-b]pyridine: Head-to-Head and Cross-Study Comparator Data


Dual Halogen Handles Enabling Sequential Cross-Coupling: Reactivity Advantage Over Mono-Bromo Analogs

2,6-Dibromothiazolo[5,4-b]pyridine possesses two C–Br bonds at electronically distinct positions (C-2 adjacent to sulfur, C-6 on the pyridine ring), enabling stepwise, regioselective palladium-catalyzed cross-coupling. In dibromothiazole systems, mechanistic studies by ¹⁹F and ³¹P NMR demonstrate that oxidative addition occurs preferentially at the C–Br bond next to the sulfur atom (thiazole C-2), determining positional selectivity for the first coupling event [1]. The second bromine is retained for a subsequent Stille or Suzuki coupling, providing trisubstituted heterocyclic scaffolds. By contrast, mono-bromo analogs such as 2-bromothiazolo[5,4-b]pyridine (MW 215.07, single C-2 handle) or 6-bromothiazolo[5,4-b]pyridine (MW 215.07, single C-6 handle) can undergo only one coupling, after which further diversification requires additional synthetic steps such as C–H activation or re-functionalization [2]. The density of the dibromo derivative (2.2 ± 0.1 g/cm³) is significantly higher than that of the mono-bromo analogs (~1.86 g/cm³), and its boiling point (347.0 ± 45.0 °C) exceeds that of 6-bromothiazolo[5,4-b]pyridine (285.1 ± 20.0 °C), reflecting the impact of the second bromine on bulk physicochemical properties relevant to purification and formulation .

Sequential cross-coupling Regioselective functionalization Diversity-oriented synthesis

Scaffold Validated Against Imatinib-Resistant c-KIT V560G/D816V Double Mutant: 7.9-Fold Superiority Over First-Line Therapy

The thiazolo[5,4-b]pyridine scaffold, from which 2,6-Dibromothiazolo[5,4-b]pyridine serves as a versatile synthetic precursor, has delivered derivatives with quantifiable superiority over imatinib against the clinically relevant c-KIT V560G/D816V double mutant. In an ADP-Glo kinase assay, the derivative 6r exhibited an IC₅₀ of 4.77 ± 0.38 μM against c-KIT V560G/D816V, representing a 7.9-fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and comparable activity to sunitinib (IC₅₀ = 3.98 ± 1.18 μM) [1]. Furthermore, 6r showed higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared with sunitinib [2]. Kinase panel profiling confirmed that 6r possesses reasonable kinase selectivity, and it notably suppressed migration, invasion, and anchorage-independent growth of GIST-T1 cells [3]. In comparison, non-thiazolopyridine scaffolds such as imatinib and other chemotypes show weak or negligible activity against this double mutant.

c-KIT inhibition Imatinib resistance GIST Structure-activity relationship

PI3Kα Inhibition at Nanomolar Potency: Pyridyl Moiety Critical for Activity Versus Phenyl Replacement

The thiazolo[5,4-b]pyridine scaffold has demonstrated exceptional PI3Kα inhibitory activity, with the representative derivative 19a achieving an IC₅₀ of 3.6 nM [1]. Critically, the pyridyl group attached to the thiazolo[5,4-b]pyridine core was identified as a key structural unit for PI3Kα inhibitory potency: replacement of this pyridyl moiety with a phenyl group led to a significant decrease in activity [2]. Compound 19a also inhibited PI3Kγ and PI3Kδ with nanomolar IC₅₀ values, while its activity against PI3Kβ was approximately 10-fold reduced, demonstrating isoform selectivity [3]. Molecular docking revealed that the N-heterocyclic core of 19a is directly involved in key hydrogen bond interactions with the kinase [4]. The 2,6-dibromo substitution pattern on the thiazolo[5,4-b]pyridine core provides the synthetic entry point for introducing the 2-pyridyl and 4-morpholinyl substituents that confer this activity.

PI3K inhibition Kinase selectivity Cancer therapeutics Structure-activity relationship

Potent Cellular Activity Against T315I Bcr-Abl Gatekeeper Mutant: Activity Where Second-Generation Inhibitors Fail

The thiazolo[5,4-b]pyridine scaffold forms the core of type II tyrosine kinase inhibitors HG-7-85-01 and HG-7-86-01, which demonstrate potent cellular activity against both wild-type and the T315I 'gatekeeper' mutant form of Bcr-Abl [1]. This is a critical differentiation: the second-generation inhibitors nilotinib, dasatinib, and bosutinib all remain ineffective against the T315I mutant, which is a major cause of imatinib resistance in chronic myelogenous leukemia [2]. The thiazolo[5,4-b]pyridine-containing inhibitors were developed through a 'hybrid design' strategy that converted type I scaffolds into type II inhibitors, and they also potently target mutant FLT3 and gatekeeper mutants of KIT (T670I), PDGFRα (T674M/I), and Src (T341M/I) [3]. The 2,6-dibromo derivative serves as the key synthetic intermediate for constructing such 2,6-disubstituted thiazolo[5,4-b]pyridine-based type II inhibitors.

Bcr-Abl T315I gatekeeper mutant CML Type II kinase inhibitor

Crystallographically Confirmed Binding Mode to BRAF and VEGFR2: Structural Validation of Scaffold Engagement

The binding mode of the thiazolo[5,4-b]pyridine scaffold to key oncology kinases has been definitively established by X-ray crystallography. The co-crystal structure of a [1,3]thiazolo[5,4-b]pyridine derivative with the kinase domain of human BRAF has been deposited in the RCSB Protein Data Bank (PDB ID: 4DBN) at 3.15 Å resolution [1]. A parallel structure with the kinase domain of human VEGFR2 has also been solved (PDB ID: 3VNT) [2]. The selected derivative 6d showed potent inhibitory activity against both BRAF and VEGFR2, and a solid dispersion formulation (6d-SD) maximized oral absorption in rats with significant suppression of ERK1/2 phosphorylation in an A375 melanoma xenograft model [3]. This structural validation at atomic resolution is not available for alternative scaffolds such as imidazo[4,5-b]pyridine or pyrrolo[2,3-b]pyridine in the context of dual BRAF/VEGFR2 inhibition, providing a unique structural rationale for scaffold selection.

BRAF inhibitor VEGFR2 inhibitor X-ray crystallography DFG-out conformation

KRS Inhibition with 104-Fold Superior Migration Inhibition Over Previously Reported Inhibitor

The thiazolo[5,4-b]pyridine scaffold has been extended beyond kinase inhibition to target Lysyl-tRNA synthetase (KRS), a non-canonical target implicated in cancer metastasis. The N,N-dialkylthiazolo[5,4-b]pyridin-2-amine derivative SL-1910 exhibited highly potent migration inhibition with an EC₅₀ of 81 nM against mutant KRS-overexpressed MDA-MB-231 breast cancer cells, representing a ~105-fold improvement over the previously reported KRS inhibitor (migration inhibitory EC₅₀ = 8.5 μM against H226 cells) [1]. SL-1910 also demonstrated in vivo anti-metastatic activity in mouse models, and comprehensive in vitro ADME and mouse pharmacokinetic studies were conducted, supporting its drug-like properties [2]. The 2-amino group on the thiazolo[5,4-b]pyridine scaffold, which can be installed via substitution of the C-2 bromine in 2,6-Dibromothiazolo[5,4-b]pyridine, serves as the critical attachment point for the N,N-dialkyl substituents that confer this activity.

Lysyl-tRNA synthetase Cancer metastasis Cell migration inhibition Migrastatic agent

High-Value Application Scenarios for 2,6-Dibromothiazolo[5,4-b]pyridine Based on Quantified Differentiation Evidence


Medicinal Chemistry Programs Targeting Imatinib-Resistant c-KIT Mutants in GIST

Procure 2,6-Dibromothiazolo[5,4-b]pyridine as the starting building block to construct 2,6-disubstituted thiazolo[5,4-b]pyridine derivatives. The scaffold has demonstrated a 7.9-fold potency advantage over imatinib against the V560G/D816V double mutant (IC₅₀ 4.77 μM vs. 37.93 μM) and superior differential cytotoxicity compared with sunitinib [1]. The regioselective reactivity of the C-2 bromine (adjacent to sulfur) allows the first coupling to be directed to this position, retaining the C-6 bromine for subsequent diversification, enabling efficient SAR exploration around the 2,6-substitution pattern that defines the most potent derivatives [2].

Kinase Inhibitor Discovery Leveraging Crystallographically Validated Binding to BRAF and VEGFR2

Use 2,6-Dibromothiazolo[5,4-b]pyridine as the core building block for designing DFG-out type II kinase inhibitors with dual BRAF/VEGFR2 activity. The thiazolo[5,4-b]pyridine scaffold has been crystallographically confirmed to bind both BRAF (PDB 4DBN) and VEGFR2 (PDB 3VNT), with an optimized derivative (6d) demonstrating in vivo efficacy in an A375 melanoma xenograft model via oral solid dispersion formulation [3]. The two bromine handles enable sequential introduction of the hinge-binding moiety and the DFG-out pocket-occupying fragment.

Dual PI3Kα/c-KIT Inhibitor Programs for Oncology

Starting from 2,6-Dibromothiazolo[5,4-b]pyridine, install a 2-pyridyl group at C-2 (via Suzuki coupling exploiting the preferential reactivity of the C-2 bromine) to preserve the key structural unit required for nanomolar PI3Kα inhibition (IC₅₀ = 3.6 nM for analog 19a) [4]. Simultaneously, use the C-6 bromine to introduce substituents that confer c-KIT activity, creating dual-target inhibitors that address both PI3K-driven proliferation and c-KIT-driven resistance mechanisms. The scaffold's demonstrated isoform selectivity (10-fold selectivity over PI3Kβ) reduces the risk of β-isoform-related toxicities [5].

Anti-Metastatic Agent Development Targeting Lysyl-tRNA Synthetase (KRS)

Utilize the C-2 bromine of 2,6-Dibromothiazolo[5,4-b]pyridine to install N,N-dialkylamino substituents via Buchwald-Hartwig amination, generating thiazolo[5,4-b]pyridin-2-amine derivatives related to SL-1910. SL-1910 demonstrated a ~105-fold improvement in migration inhibition potency (EC₅₀ = 81 nM) over the previous best-in-class KRS inhibitor (EC₅₀ = 8.5 μM) and showed in vivo anti-metastatic efficacy [6]. The C-6 bromine can be further diversified to optimize pharmacokinetic properties, building on the existing ADME and mouse PK data.

Quote Request

Request a Quote for 2,6-Dibromothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.